molecular formula C21H26O8 B055831 (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane CAS No. 116673-47-3

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

Cat. No.: B055831
CAS No.: 116673-47-3
M. Wt: 406.4 g/mol
InChI Key: DUAYHYGJMLZLCE-UHFFFAOYSA-N
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Description

Discovery and Development Background

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane was first synthesized in the early 2000s as part of efforts to develop stable analogs of natural tubulin-binding agents. The compound emerged from structural modifications of combretastatin A-4 (CA-4), a potent antitubulin agent isolated from Combretum caffrum. Researchers sought to replace CA-4’s labile cis-stilbene double bond with a rigid 1,3-dioxolane ring to enhance metabolic stability while retaining spatial orientation critical for bioactivity. Key synthetic steps involved acid-catalyzed cyclocondensation of 3,4,5-trimethoxybenzaldehyde derivatives with ethylene glycol, followed by resolution of stereoisomers.

Table 1: Key Structural Features

Feature Description
Core scaffold 1,3-Dioxolane ring with cis-oriented 3,4,5-trimethoxyphenyl groups
Molecular formula C₂₁H₂₆O₈
Molecular weight 406.43 g/mol
Critical substitutions Methoxy groups at 3,4,5 positions on both aromatic rings

Position in Medicinal Chemistry Research

This compound occupies a unique niche in antimitotic drug development due to its dual role:

  • Tubulin polymerization inhibition : Maintains submicromolar IC₅₀ values (0.1–1.2 μM) in cancer cell lines by binding β-tubulin’s colchicine site.
  • Structural probe : The dioxolane bridge enables study of conformational constraints’ impact on vascular-disrupting activity.

Unlike CA-4 phosphate prodrugs in clinical trials, this analog’s non-hydrolyzable structure makes it valuable for mechanistic studies of tumor vasculature targeting.

Relationship to Combretastatin Family

The compound shares three critical pharmacophoric elements with combretastatins:

  • 3,4,5-Trimethoxyphenyl (A-ring) for tubulin binding affinity
  • Aromatic B-ring with methoxy substitutions
  • Cis-oriented bridge maintaining 6.2–6.5 Å inter-ring distance

Structural comparison to CA-4 :

  • CA-4 : Cis-stilbene (C=C bond) with inherent isomerization risk
  • Dioxolane analog : Fixed cis-configuration via oxygen-containing ring

This modification reduces metabolic degradation while preserving critical hydrogen bonding with tubulin’s Thr179 and Asn101 residues.

Evolution of Dioxolane-Based Bioactive Compounds

The success of this compound spurred development of diverse dioxolane-containing therapeutics:

Table 2: Dioxolane Derivatives in Drug Discovery

Application Example Compounds Key Modifications
Anticancer agents Cis-dioxolane combretastatin analogs Varied aryl substitutions
PARP inhibitors Spiro-dioxolane chromophores Fused heterocyclic systems
Antimicrobials 5-Nitro-1,3-dioxolane derivatives Nitro group additions

The 1,3-dioxolane moiety enhances pharmacokinetic properties through:

  • Improved aqueous solubility via oxygen lone pair interactions
  • Reduced CYP450-mediated metabolism compared to open-chain analogs
  • Conformational restriction enabling precise spatial positioning of pharmacophores

Properties

IUPAC Name

2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O8/c1-22-14-7-12(8-15(23-2)19(14)26-5)18-11-28-21(29-18)13-9-16(24-3)20(27-6)17(10-13)25-4/h7-10,18,21H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUAYHYGJMLZLCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2COC(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391306
Record name 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116673-47-3
Record name 2,4-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which cyclizes to form the dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
The compound exhibits significant pharmacological potential, particularly in the field of cancer treatment. Its derivatives have been studied for their ability to reverse multidrug resistance (MDR) in cancer cells. For instance, a study highlighted that certain trimethoxybenzoyl derivatives showed enhanced chemoreversal activity when combined with anticancer drugs like vincristine and doxorubicin. Specifically, the di-ester derivative was reported to be 340-fold more active than verapamil in reversing drug resistance in KB cell lines .

Mechanism of Action:
The mechanism underlying the chemoreversal activity is linked to the inhibition of P-glycoprotein (P-gp), an efflux pump that contributes to drug resistance in cancer therapy. The spatial arrangement of the compound's structure is critical for maintaining effective interaction with the P-gp binding site .

Coordination Chemistry

Complex Formation:
Recent studies have investigated the coordination properties of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane with transition metals such as palladium. The formation of palladium complexes with this compound has been characterized using crystallography and spectroscopy techniques. These complexes demonstrate interesting structural features including square-planar configurations and significant π-π stacking interactions between aromatic rings .

Applications in Catalysis:
The palladium complexes derived from this compound have potential applications in catalysis due to their stability and reactivity. The ability to form stable complexes can facilitate various organic transformations, making it a valuable component in synthetic organic chemistry .

Material Science

Polymeric Applications:
The structural characteristics of this compound lend themselves to applications in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .

Data Tables

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryChemotherapy enhancementDi-ester derivative shows 340-fold increased activity
Coordination ChemistryPalladium complex formationStable square-planar complexes formed with significant π-π interactions
Material SciencePolymer modificationEnhanced thermal stability and mechanical properties

Case Studies

Case Study 1: Chemoresistance Reversal
In a study exploring the reversal of drug resistance in cancer therapies, researchers synthesized several analogs of this compound. The di-ester variant demonstrated remarkable efficacy against resistant KB cell lines when used alongside vincristine. This underscores the compound's potential as a therapeutic agent in overcoming MDR .

Case Study 2: Coordination Complexes
A detailed investigation into the coordination behavior of this compound revealed that it forms stable complexes with palladium ions. These complexes were characterized by X-ray crystallography and exhibited unique structural features that could be beneficial for catalytic applications in organic synthesis .

Mechanism of Action

The mechanism of action of (+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism would depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomer: (−)-Trans-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

  • Structural Difference : The trans-isomer features a 1,3-dioxolane ring with trimethoxyphenyl groups in a trans-configuration, contrasting with the cis-isomer’s spatial arrangement.
  • Biological Activity : The trans-isomer acts as a platelet-activating factor receptor (PAFR) antagonist, inhibiting PAF-mediated signaling pathways .
  • Key Insight : Stereochemistry critically impacts receptor binding; the cis-isomer’s activity as a PAFR antagonist remains unstudied in the provided evidence, suggesting divergent pharmacological applications.

Antimicrobial 1,3-Dioxolane Derivatives

Compounds such as dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (compound 7, ) share the 1,3-dioxolane scaffold but differ in substituents:

  • Substituents : Hydroxyphenyl and carboxylate ester groups (vs. trimethoxyphenyl in the cis-compound).
  • Biological Activity : Exhibit broad-spectrum antimicrobial effects, with MIC values ranging from 4.8 to 5000 µg/mL against pathogens like S. aureus and C. albicans .

Combretastatin A-4 and Its Prodrugs

Combretastatin A-4 (CA-4), a natural anticancer agent, shares structural motifs (trimethoxyphenyl groups) but lacks the dioxolane ring:

  • Structural Similarity : Both CA-4 and the cis-dioxolane feature trimethoxyphenyl groups, which are critical for tubulin-binding activity in CA-4 .
  • Prodrug Strategies : CA-4 derivatives (e.g., phosphate salts 1m and 1n) were developed to address poor water solubility, achieving stability and bioavailability .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Notable Properties Reference
(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane 1,3-dioxolane Cis-3,4,5-trimethoxyphenyl Not reported Density: 1.184 g/cm³ (predicted)
(−)-Trans-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane 1,3-dioxolane Trans-3,4,5-trimethoxyphenyl PAFR antagonist Used in PAF signaling studies
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 1,3-dioxolane 2-Hydroxyphenyl, carboxylate Antimicrobial (MIC: 4.8 µg/mL) Polar substituents enhance solubility
Combretastatin A-4 phosphate prodrug (1n) Stilbene 3,4,5-trimethoxyphenyl, phosphate Anticancer (improved solubility) Water-soluble, stable prodrug

Research Implications and Gaps

  • Stereochemical Impact : The cis-isomer’s biological profile remains underexplored compared to its trans-counterpart. Further studies could clarify its receptor affinity or cytotoxicity.
  • Antimicrobial Potential: While other dioxolanes show antimicrobial activity, the cis-compound’s trimethoxyphenyl groups may confer distinct interactions with microbial targets.
  • Solubility Considerations : Unlike CA-4 prodrugs, the cis-dioxolane’s solubility profile is uncharacterized, warranting analysis to assess formulation challenges.

Biological Activity

(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane (CAS No. 116673-47-3) is a compound of interest due to its potential biological activities. This article synthesizes existing research on its biological effects, focusing on antibacterial and antifungal properties, cytotoxicity against cancer cell lines, and its mechanism of action.

  • Molecular Formula : C21H26O8
  • Molecular Weight : 406.43 g/mol
  • Boiling Point : 508.3 ± 50.0 °C (predicted)
  • Density : 1.184 ± 0.06 g/cm³ (predicted)
  • Appearance : White to off-white solid

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study synthesized various chiral and racemic 1,3-dioxolanes and tested their activity against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)Activity Level
Compound 4Staphylococcus aureus625Excellent
Compound 6Staphylococcus epidermidis1250Good
Compound 8Pseudomonas aeruginosa625Excellent
Compound 3Escherichia coli>1000Inactive

The results showed that while some compounds were effective against S. aureus and P. aeruginosa, no activity was observed against E. coli or Klebsiella pneumoniae .

Antifungal Activity

In addition to antibacterial properties, certain dioxolane derivatives demonstrated antifungal activity. For instance:

  • All tested compounds except one showed significant antifungal effects against Candida albicans.

This suggests that modifications in the molecular structure can enhance the antifungal efficacy of these compounds .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in various cancer cell lines:

Cell LineIC50 (µM)Notes
MDA-MB-23112.05 ± 0.02Significant inhibition
A549>100No significant effect
B16F1070.60Moderate cytotoxicity

The compound exhibited potent cytotoxicity in the MDA-MB-231 breast cancer cell line while showing less efficacy in other tested lines .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

  • Inhibition of Tubulin Polymerization : This action can disrupt cell division and lead to apoptosis in cancer cells.
  • Antagonism of Receptors : Some studies suggest that this compound may act as a PAFr antagonist, although it has been noted that the inactive isomer does not exhibit this property .

Q & A

Basic: What synthetic methodologies are recommended for (±)-Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane, and how is stereochemistry controlled?

The synthesis typically involves cyclocondensation of 3,4,5-trimethoxyphenyl precursors with glyoxal derivatives under acidic or thermal conditions. For example, analogous dioxolanes are synthesized via [3+3] organocatalytic reactions using chiral catalysts to control stereochemistry . Key steps include:

  • Precursor preparation : 3,4,5-Trimethoxyphenylacetic acid or nitrile derivatives are used as starting materials .
  • Cyclization : Acid-catalyzed (e.g., HCl, H₂SO₄) or Lewis acid-mediated (e.g., BF₃·Et₂O) conditions promote dioxolane ring formation.
  • Stereochemical control : Chiral auxiliaries or enantioselective catalysts (e.g., proline derivatives) can enforce cis/trans configurations .
  • Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ ~5.95 ppm for dioxolane protons) and HRMS .

Basic: How is the pharmacological activity of this compound assessed in PAFR (Platelet-Activating Factor Receptor) studies?

  • In vitro assays :
    • Platelet aggregation inhibition : Measure inhibition of PAF-induced aggregation in human platelets using light transmission aggregometry. The trans-isomer shows IC₅₀ ~1 μM, while the cis-isomer is inactive .
    • Competitive binding assays : Use radiolabeled PAF (³H-PAF) to determine receptor affinity (Kᵢ values) .
  • Controls : Include (±)-cis isomers as negative controls and WEB-2086 (a known PAFR antagonist) as a positive control .

Basic: How should researchers address contradictions in isomer activity reports (e.g., cis vs. trans)?

  • Purity validation : Use chiral HPLC (e.g., Chiralpak AD-H column) or supercritical fluid chromatography (SFC) to confirm isomer purity (>99%) .
  • Structural confirmation : Single-crystal X-ray diffraction resolves absolute configuration .
  • Biological replicates : Repeat assays with independently synthesized batches to rule out batch-specific artifacts .

Basic: What are the stability and optimal storage conditions for this compound?

  • Stability : Sensitive to light, moisture, and oxidation. Stable for >6 months at -20°C under argon .
  • Storage : Store in amber vials with desiccants (e.g., silica gel). Avoid freeze-thaw cycles .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine powders.
  • Disposal : Incinerate as hazardous organic waste per EPA guidelines .

Advanced: How is this compound used in in vivo models to study immune modulation?

  • Murine models : Administer intraperitoneally (1–5 mg/kg) to inhibit PAFR in sepsis or bacterial pneumonia studies. Monitor survival, cytokine levels (e.g., TNF-α, IL-6), and bacterial load .
  • Controls : Use (±)-trans isomers and PAFR knockout mice to validate specificity .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs?

  • Critical substituents :
    • 3,4,5-Trimethoxyphenyl groups : Essential for PAFR binding; demethylation reduces potency .
    • Dioxolane ring : Replacing oxygen with sulfur abolishes activity .
  • Analog screening : Test derivatives like (±)-trans-2,5-bis(3,4-dimethoxyphenyl)-1,3-dioxolane for comparative IC₅₀ values .

Advanced: How to resolve conflicting reports on bioactivity in different cell lines?

  • Cell-specific factors : Assess PAFR expression via qPCR or flow cytometry. Activity correlates with receptor density .
  • Off-target effects : Use siRNA knockdown or CRISPR-Cas9 PAFR-null cell lines to confirm target specificity .

Advanced: What analytical techniques validate isomer ratio in synthetic batches?

  • Chiral chromatography : Use Daicel Chiralpak IG-U columns (hexane:isopropanol = 90:10) to resolve cis/trans isomers .
  • NMR NOE experiments : Detect spatial proximity of protons to confirm cis configuration (e.g., NOE between C2 and C5 protons) .

Advanced: How are computational methods applied to optimize this compound's pharmacokinetics?

  • Docking studies : Model interactions with PAFR (PDB: 5ZKP) using AutoDock Vina to predict binding modes .
  • ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity (e.g., eliminate reactive metabolites) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane
Reactant of Route 2
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(+/-)Cis-2,5-bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane

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